An In-depth Technical Guide to 1-Amino-2-naphthol: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 1-Amino-2-naphthol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-naphthol (B1212963), a key aromatic amine and derivative of naphthalene (B1677914), serves as a vital intermediate in the synthesis of various dyes and holds significant potential in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological activities and those of its derivatives. Particular attention is given to its non-mutagenic profile, potential antioxidant and anti-inflammatory properties, and the role of its derivatives in targeting key signaling pathways implicated in cancer. This document aims to be a valuable resource for researchers utilizing 1-Amino-2-naphthol in their scientific endeavors.
Core Properties of 1-Amino-2-naphthol
1-Amino-2-naphthol, with the CAS number 2834-92-6 , is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1] Its key properties are summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of 1-Amino-2-naphthol
| Property | Value | Reference(s) |
| CAS Number | 2834-92-6 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 160-162 °C | [1] |
| Boiling Point | 336.8 °C at 760 mmHg | [3][4] |
| Density | 1.281 g/cm³ | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [1][5] |
| pKa | 8.76 ± 0.50 (Predicted) | [1] |
Table 2: Computed Properties of 1-Amino-2-naphthol
| Property | Value | Reference(s) |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
Synthesis of 1-Amino-2-naphthol and Its Derivatives
Several methods have been established for the synthesis of 1-Amino-2-naphthol and its derivatives. These primarily involve the reduction of precursor compounds like nitroso-β-naphthol or azo dyes. A notable green chemistry approach involves a one-pot, three-component reaction.
Experimental Protocol: Synthesis of 1-Amino-2-naphthol Hydrochloride via Reduction of an Azo Dye
This protocol details the synthesis of 1-Amino-2-naphthol hydrochloride from 1-(1-Phenylazo)-2-naphthol, an azo dye, through reduction with stannous chloride.[6][7]
Materials:
-
1-(1-Phenylazo)-2-naphthol
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Methylated spirit
-
Round bottom flask with reflux condenser
-
Beaker
-
Ice bath
-
Filtration apparatus
-
Desiccator
Procedure:
-
Dissolve a known quantity of 1-(1-Phenylazo)-2-naphthol in methylated spirit in a round bottom flask fitted with a reflux condenser.
-
Gently boil the mixture until most of the azo compound has dissolved.
-
Prepare a solution of stannous chloride by dissolving 20.0 g of SnCl₂ in 60 cm³ of concentrated HCl, warming if necessary to obtain a clear solution.
-
Add the clear stannous chloride solution to the contents of the flask.
-
Reflux the mixture for an additional 30 minutes. A slight dark-colored precipitate should form.
-
Pour the reaction mixture into a beaker and cool in an ice bath until crystals of 1-amino-2-naphthol hydrochloride appear.
-
Filter the obtained crystals.
-
Recrystallize the product using a minimal amount of hot water containing a few drops of stannous chloride solution in an equal weight of concentrated HCl.
-
Dry the purified crystals in a desiccator for 3 days.
-
Determine the percentage yield. A yield of 72.2% has been reported for this method.[6]
Experimental Protocol: One-Pot Three-Component "Grindstone Chemistry" Synthesis of 1-Aminoalkyl-2-naphthols
This environmentally benign method involves the solvent-free reaction of 2-naphthol (B1666908), an aldehyde, and an amine.[8]
Materials:
-
2-Naphthol
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
-
Amine (e.g., p-hydroxyaniline)
-
Methane (B114726) sulphonic acid (catalyst)
-
Mortar and pestle or a hand-held electric food mixer
Procedure:
-
In a mortar or a porcelain bowl, combine 2-naphthol (1 equivalent), the aromatic aldehyde (1 equivalent), and the amine (1 equivalent).
-
Add a catalytic amount of methane sulphonic acid.
-
Grind the reaction mixture using a pestle or an electric mixer for approximately 3-5 minutes at ambient temperature.
-
The reaction is exothermic, and the formation of the 1-aminoalkyl-2-naphthol product is typically observed as a colored solid.
-
The product can be obtained in high yields (83-95%) and can be purified by appropriate methods if necessary.[8]
Biological Activities and Toxicological Profile
While 1-Amino-2-naphthol is a crucial synthetic intermediate, its biological properties and those of its derivatives are of significant interest to the drug development community.
Toxicological Profile: Mutagenicity
A key consideration for any compound with potential therapeutic applications is its safety profile. Studies have indicated that 1-Amino-2-naphthol and its 4-sulfonic acid derivative are non-mutagenic in the Ames test. However, some azo dyes derived from 1-amino-2-naphthol have shown mutagenicity, which is attributed to the liberation of the aromatic amines upon reduction of the azo bond.
Antioxidant Activity
The antioxidant potential of 1-amino-2-naphthol-4-sulfonic acid has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Reducing Antioxidant Capacity) methods. The complexation of this compound with organotin(IV) has been shown to enhance its antioxidant activity. While direct antioxidant data for the parent 1-Amino-2-naphthol is limited, its structural similarity to other naphthols with demonstrated radical scavenging effects suggests it may possess antioxidant properties.
Experimental Protocol: General DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of a compound like 1-Amino-2-naphthol.
Materials:
-
1-Amino-2-naphthol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer or microplate reader
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare a stock solution of 1-Amino-2-naphthol in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the 1-Amino-2-naphthol stock solution.
-
In a set of test tubes or a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add a fixed volume of the DPPH solution to each test tube/well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
A control containing only the solvent and DPPH solution should be measured.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
A standard antioxidant should be tested concurrently to validate the assay.
Anti-inflammatory and Anticancer Activities of Derivatives
Derivatives of 1-Amino-2-naphthol, particularly 1-aminoalkyl-2-naphthols and amidoalkyl naphthols, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiparasitic properties.
Of particular interest to drug development professionals is the anticancer potential of these derivatives. Studies on aminobenzylnaphthols, which are structurally related to 1-aminoalkyl-2-naphthols, have shown cytotoxic effects against various cancer cell lines. In silico investigations suggest that the anticancer activity of these compounds may be attributed to the inhibition of key signaling proteins such as Adenosine A1 receptor (ADORA1) , Cyclin-dependent kinase 2 (CDK2) , and Tripartite motif-containing protein 24 (TRIM24) . These proteins are involved in critical cellular processes like cell cycle regulation and signal transduction, which are often dysregulated in cancer.
Applications in Drug Development and Research
The versatile chemical nature of 1-Amino-2-naphthol makes it a valuable scaffold in drug discovery. Its derivatives have shown promise as:
-
Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.
-
Anticancer agents: Demonstrating cytotoxicity and potential to modulate key cancer-related signaling pathways.
-
Anti-inflammatory agents: Showing potential to mitigate inflammatory responses.
The core 1-amino-2-naphthol structure can be readily modified, allowing for the generation of libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Conclusion
1-Amino-2-naphthol is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with established synthesis routes, make it a readily accessible building block for further chemical exploration. The non-mutagenic nature of the parent compound, along with the promising biological activities of its derivatives, underscores its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of 1-Amino-2-naphthol, intended to facilitate its application in research and drug development. Further investigation into the specific molecular targets and mechanisms of action of 1-Amino-2-naphthol and its derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. researchgate.net [researchgate.net]
- 4. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
- 6. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
